"Chloro-bis(dimethylamino)-methylium chloride" properties and characteristics
"Chloro-bis(dimethylamino)-methylium chloride" properties and characteristics
Executive Summary
Chloro-bis(dimethylamino)-methylium chloride (CAS: 13825-97-3), commonly referred to as TCF-Cl or Tetramethylchloroformamidinium chloride , is a potent electrophilic chlorinating and dehydrating reagent. Structurally, it represents a "tamed" phosgene equivalent, stabilized by the resonance of two dimethylamino groups.
Unlike its more shelf-stable counterpart TCFH (the hexafluorophosphate salt), TCF-Cl serves a distinct role in organic synthesis: it is the active chloride donor required for the neutral conversion of carboxylic acids to acid chlorides. While TCFH is preferred for peptide coupling via active esters, TCF-Cl is the reagent of choice when the objective is the generation of highly reactive acid chlorides without the acidic byproducts associated with Thionyl Chloride (
This guide details the synthesis, handling, and application of TCF-Cl, focusing on its utility in processing acid-sensitive substrates in drug development.
Physicochemical Profile
TCF-Cl is an extremely hygroscopic salt. Its utility is defined by the balance between its high reactivity toward nucleophiles (carboxylates, alcohols) and its instability in moist air.
| Property | Data |
| IUPAC Name | [Chloro(dimethylamino)methylene]-dimethylammonium chloride |
| Common Abbreviations | TCF-Cl, TCF, Tetramethylchloroformamidinium chloride |
| CAS Number | 13825-97-3 |
| Molecular Formula | |
| Molecular Weight | 171.07 g/mol |
| Appearance | White to off-white crystalline solid (hygroscopic) |
| Solubility | Soluble in DCM, MeCN, DMF.[1] Reacts violently with water.[2][3] |
| Melting Point | ~110–112 °C (dec) |
| Active Species | Chloro-N,N,N',N'-tetramethylformamidinium cation |
| Byproduct | Tetramethylurea (TMU) - Neutral, water-soluble, easily removed. |
Synthesis & Preparation (The "Green" Route)
While historically prepared using phosgene, modern laboratories utilize Oxalyl Chloride to generate TCF-Cl from Tetramethylurea (TMU). This method is self-validating: the reaction is driven by the evolution of gases (
Protocol: Synthesis of TCF-Cl
Safety: Perform in a well-ventilated fume hood. Oxalyl chloride is toxic.[3][4][5]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.
-
Reagents:
-
Tetramethylurea (TMU): 10.0 mmol (1.16 g)
-
Oxalyl Chloride: 11.0 mmol (1.40 g)
-
Solvent: Anhydrous Dichloromethane (DCM) or Hexanes (20 mL).
-
-
Procedure:
-
Dissolve TMU in the solvent and cool to 0°C.
-
Add Oxalyl Chloride dropwise over 15 minutes.
-
Observation Point: Vigorous gas evolution (
) will occur. -
Allow the mixture to warm to room temperature and stir for 2 hours (or until gas evolution ceases).
-
-
Isolation:
-
If using Hexanes: The product precipitates as a white solid. Filter under nitrogen.
-
If using DCM: Concentrate in vacuo to yield the solid.[6]
-
Note: Freshly prepared TCF-Cl is often used immediately as a solution in DCM for subsequent steps to avoid hydrolysis.
-
Mechanistic Visualization: Synthesis
Figure 1: Synthesis of TCF-Cl via the Oxalyl Chloride route. The evolution of CO and CO2 drives the equilibrium to completion.
Mechanistic Principles: Acid Chloride Formation
The primary value of TCF-Cl in drug development is the conversion of Carboxylic Acids (
Why this matters:
-
Thionyl Chloride (
): Generates and gas. The reaction mixture becomes highly acidic, which can cleave acid-sensitive protecting groups (e.g., Boc, TBS). -
TCF-Cl: The byproduct is Tetramethylurea (neutral). The proton is scavenged by the chloride to form HCl, but if a mild base (collidine/pyridine) is used, the system remains buffered.
Mechanism[8][9][10][11][12]
-
Activation: The carboxylate attacks the central carbon of the TCF cation.
-
Displacement: Tetramethylurea is expelled as a leaving group.
-
Chloride Attack: The chloride counter-ion attacks the activated carbonyl, yielding the acid chloride.
Figure 2: Mechanism of Acid Chloride formation. TCF-Cl acts as a chloride transfer agent, activating the acid and supplying the nucleophile.
Applications in Drug Development
A. Neutral Synthesis of Acid Chlorides
For substrates containing acid-labile groups (e.g., Boc-protected amino acids), TCF-Cl is superior to standard chlorinating agents.
-
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add TCF-Cl (1.1 equiv) at 0°C.
-
Stir for 30–60 mins.
-
Validation: Monitor by TLC (conversion of acid to less polar species) or quench an aliquot with MeOH to check for Methyl Ester formation by LCMS.
-
Use the solution directly for coupling with amines or alcohols.
-
B. Peptide Coupling (The TCFH Connection)
While TCF-Cl can be used for coupling, the hexafluorophosphate salt (TCFH ) is often preferred for storage stability. However, TCF-Cl is the active species generated in situ when using TCFH with a chloride source (like LiCl) or when the acid chloride mechanism is desired over the active ester mechanism.
-
Difficult Couplings: For sterically hindered N-methylated amino acids, TCF-Cl (or TCFH + NMI) generates the highly reactive N-acyl imidazolium intermediate (if N-methylimidazole is used as base), which is more reactive than the OBt/OAt esters generated by HATU.
C. Dehydration Reactions
TCF-Cl is a potent dehydrating agent due to the high affinity of the amidinium center for oxygen.
-
Primary Amides
Nitriles: Reaction in mild base. -
Formamides
Isonitriles: Key for multicomponent reactions (e.g., Ugi/Passerini).
Handling, Safety & Stability
Critical Hazard: Moisture Sensitivity
TCF-Cl is hygroscopic and hydrolyzes rapidly in moist air to release HCl gas and Tetramethylurea.
-
Storage: Must be stored under Argon/Nitrogen at -20°C.
-
Handling: Weigh in a glovebox or use Schlenk techniques. If the white solid turns into a sticky paste, it has hydrolyzed and should be discarded (or recrystallized if only surface contamination).
Toxicity[2][3][8][13]
-
Tetramethylurea (Byproduct): Teratogenic.[7] Handle all waste streams as hazardous reproductive toxins.
-
Corrosivity: The salt itself causes severe skin burns and eye damage.
Comparison: TCF-Cl vs. TCFH
| Feature | TCF-Cl (Chloride Salt) | TCFH ( |
| Stability | Low (Hygroscopic) | High (Air Stable) |
| Primary Use | Acid Chloride Synthesis | Peptide Coupling (Active Ester) |
| Atom Economy | Higher (smaller anion) | Lower (large |
| Reactivity | Reacts directly to form R-COCl | Requires additive or forms R-CO-Im |
References
-
Fujisawa, T., et al. "Direct synthesis of acid chlorides from carboxylic acids using N,N,N',N'-tetramethylchloroformamidinium chloride." Chemistry Letters, vol. 11, no. 12, 1982, pp. 1891-1894.
-
Beutner, G. L., et al. "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, vol. 20, no. 14, 2018, pp. 4218–4222.
-
PubChem. "Chloro-bis(dimethylamino)-methylium chloride (Compound)."[8] National Library of Medicine.
-
Organic Syntheses. "General methods for the preparation of acid chlorides." (Contextual reference for Oxalyl Chloride usage).
-
e-EROS Encyclopedia of Reagents for Organic Synthesis. "Tetramethylchloroformamidinium Chloride."
Sources
- 1. Bis(2-chloroethyl)methylamine [webbook.nist.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. TCFH - Wikipedia [en.wikipedia.org]
- 8. Chloro-bis(dimethylamino)-methylium chloride | C5H12Cl2N2 | CID 11019310 - PubChem [pubchem.ncbi.nlm.nih.gov]
